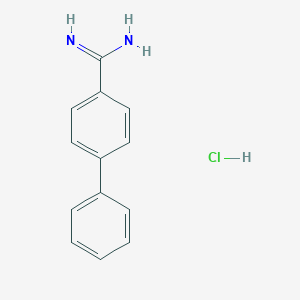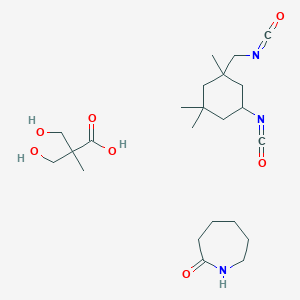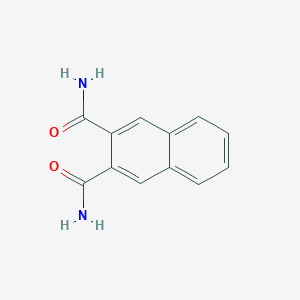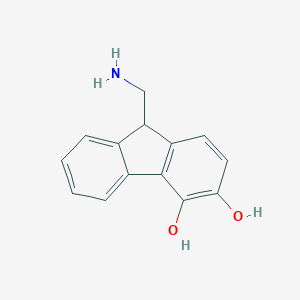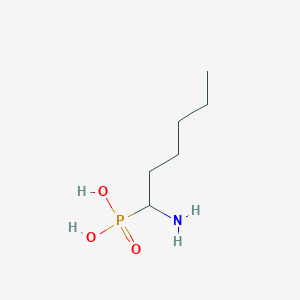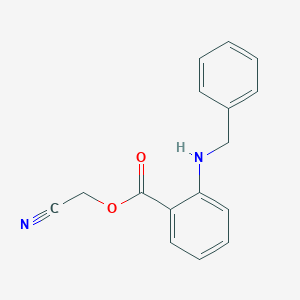
N-Benzylanthranilic acid cyanomethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylanthranilic acid cyanomethyl, also known as BAM-CN, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a derivative of benzyl anthranilic acid and is widely used in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-Benzylanthranilic acid cyanomethyl is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-Benzylanthranilic acid cyanomethyl reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
N-Benzylanthranilic acid cyanomethyl has been shown to have several biochemical and physiological effects. It has anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antipyretic effects, reducing fever. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzylanthranilic acid cyanomethyl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it accessible to researchers on a budget. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research and development of N-Benzylanthranilic acid cyanomethyl. One potential direction is the synthesis of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, N-Benzylanthranilic acid cyanomethyl is a chemical compound with numerous applications in scientific research. It has anti-inflammatory, analgesic, antipyretic, and antioxidant properties, making it useful in the treatment of pain, inflammation, and oxidative damage. While it has some limitations, it is a stable and relatively inexpensive compound that is accessible to researchers. There are several future directions for the research and development of N-Benzylanthranilic acid cyanomethyl, including the synthesis of new derivatives and investigation of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-Benzylanthranilic acid cyanomethyl involves the reaction between benzyl anthranilic acid and cyanomethyl anion. The reaction takes place in the presence of a suitable catalyst, such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
N-Benzylanthranilic acid cyanomethyl has numerous applications in scientific research. It is primarily used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs and their effects on the human body. It is also used in the synthesis of new drugs and as a reference compound for the identification and quantification of other compounds.
Propriétés
Numéro CAS |
104362-33-6 |
|---|---|
Nom du produit |
N-Benzylanthranilic acid cyanomethyl |
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
cyanomethyl 2-(benzylamino)benzoate |
InChI |
InChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
Clé InChI |
UVJNVLXYEZMPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



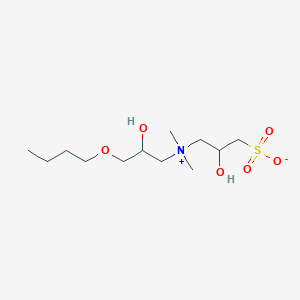
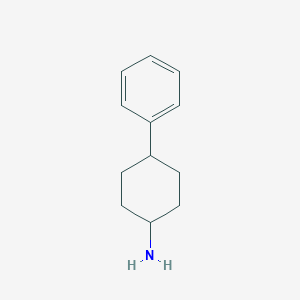
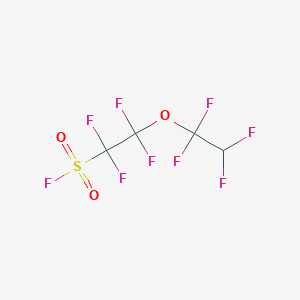
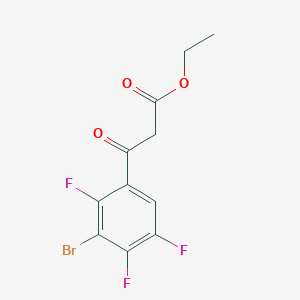
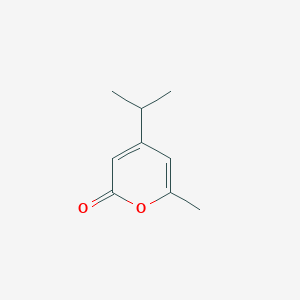
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

